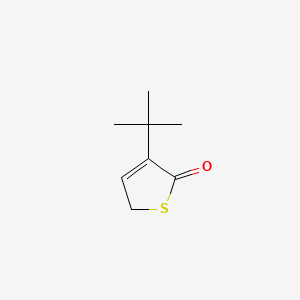![molecular formula C15H29NOS B14620032 1-[(3-Isocyanatopropyl)sulfanyl]undecane CAS No. 60853-06-7](/img/structure/B14620032.png)
1-[(3-Isocyanatopropyl)sulfanyl]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Isocyanatopropyl)sulfanyl]undecane is an organic compound characterized by the presence of an isocyanate group attached to a propyl chain, which is further linked to an undecane chain via a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Isocyanatopropyl)sulfanyl]undecane typically involves the reaction of 1-undecanethiol with 3-isocyanatopropyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction is usually performed in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-[(3-Isocyanatopropyl)sulfanyl]undecane can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The isocyanate group can be reduced to form amines.
Substitution: The isocyanate group can react with nucleophiles, such as alcohols or amines, to form urethanes or ureas.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like methanol or ethylamine can be used under mild conditions to facilitate the substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Urethanes or ureas.
Aplicaciones Científicas De Investigación
1-[(3-Isocyanatopropyl)sulfanyl]undecane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to modify biomolecules, such as proteins, through the isocyanate group.
Industry: Used in the production of specialty polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-[(3-Isocyanatopropyl)sulfanyl]undecane involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, such as amines or alcohols, leading to the formation of stable urethane or urea linkages. The sulfur atom in the compound can also participate in redox reactions, adding to the compound’s versatility.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(3-Isocyanatopropyl)sulfanyl]decane
- 1-[(3-Isocyanatopropyl)sulfanyl]dodecane
- 1-[(3-Isocyanatopropyl)sulfanyl]octane
Uniqueness
1-[(3-Isocyanatopropyl)sulfanyl]undecane is unique due to its specific chain length and the presence of both an isocyanate group and a sulfur atom
Propiedades
Número CAS |
60853-06-7 |
|---|---|
Fórmula molecular |
C15H29NOS |
Peso molecular |
271.5 g/mol |
Nombre IUPAC |
1-(3-isocyanatopropylsulfanyl)undecane |
InChI |
InChI=1S/C15H29NOS/c1-2-3-4-5-6-7-8-9-10-13-18-14-11-12-16-15-17/h2-14H2,1H3 |
Clave InChI |
CYNLRHWXIIIOHN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCSCCCN=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [ethane-1,2-diylbis(oxyethane-2,1-diyl)]biscarbamate](/img/structure/B14619950.png)
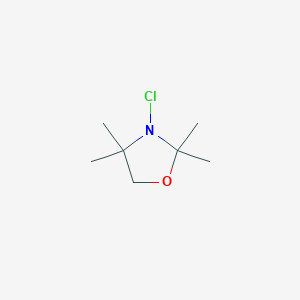
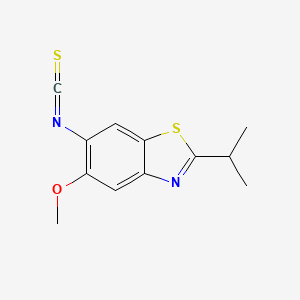
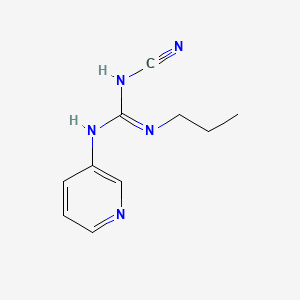
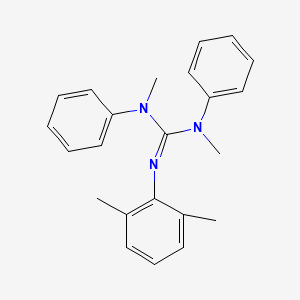


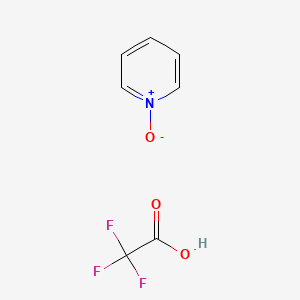



![5-Oxo-4,5,6,7,8,9-hexahydrothieno[3,2-b]azocine-3-carbonyl azide](/img/structure/B14619997.png)
sulfanium chloride](/img/structure/B14620008.png)
